molecular formula C8H9N3O B1353210 3-ethyl-1H-imidazo[4,5-b]pyridin-2-one

3-ethyl-1H-imidazo[4,5-b]pyridin-2-one

Katalognummer: B1353210
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: HHHWGPUYRPSEGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-1H-imidazo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including 3-ethyl-1H-imidazo[4,5-b]pyridin-2-one. Research indicates that these compounds exhibit activity against a range of bacterial strains, which positions them as potential candidates for developing new antimicrobial agents.

Case Study: Antibacterial Evaluation
A study evaluated several derivatives of imidazo[4,5-b]pyridine for their antibacterial efficacy against Escherichia coli and Bacillus cereus . The results demonstrated that specific modifications to the imidazo[4,5-b]pyridine framework enhanced their antibacterial potency, with minimum inhibitory concentration (MIC) values indicating significant activity against these pathogens .

Antiviral Properties

This compound has also been investigated for its antiviral properties. Studies have shown that derivatives of this compound can inhibit viral replication, making them potential candidates for treating viral infections.

Case Study: Hepatitis C Virus Inhibition
In a scaffold-hopping exercise aimed at improving selectivity against JAK1 and TYK2 kinases, compounds based on the imidazo[4,5-b]pyridine scaffold were found to exhibit potent inhibitory effects against the hepatitis C virus. The selectivity profile demonstrated that these compounds could serve as lead candidates for further development .

Antitubercular Activity

The compound's derivatives have been studied for their activity against Mycobacterium tuberculosis , the causative agent of tuberculosis. The imidazo[4,5-b]pyridine scaffold has shown promise in inhibiting this pathogen.

Case Study: In Vitro Testing Against Mycobacterium tuberculosis
A series of 1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for antitubercular activity. Several compounds exhibited low MIC values (ranging from 0.5 to 0.8 μmol/L), indicating strong potential as antitubercular agents .

Kinase Inhibition

This compound derivatives have been explored for their ability to inhibit various kinases, which are crucial targets in cancer therapy.

Case Study: JAK Inhibition
Research has demonstrated that specific analogues of this compound possess selective inhibitory activity against Janus kinases (JAKs). These compounds showed improved selectivity profiles compared to existing therapies, suggesting their potential in treating conditions such as rheumatoid arthritis and certain cancers .

Antioxidant Activity

The antioxidant properties of imidazo[4,5-b]pyridine derivatives are being investigated for their potential health benefits.

Case Study: Radical Scavenging Activity
Studies have utilized assays such as the ferric reducing antioxidant power (FRAP) to evaluate the antioxidant capacity of these compounds. Results indicated that certain derivatives effectively scavenge free radicals, which could contribute to their therapeutic effects in oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget Pathogen/EnzymeMIC/IC50 Values
AntibacterialThis compoundE. coli/Bacillus cereusMIC < 0.8 μmol/L
AntiviralVarious derivativesHepatitis C VirusIC50 < 1 nM
Antitubercular1H-imidazo[4,5-b]pyridine derivativesMycobacterium tuberculosisMIC 0.5 - 0.8 μmol/L
Kinase InhibitionJAK inhibitorsJAK1/TYK2Selectivity >30×
AntioxidantVarious derivativesFree radicalsFRAP values indicating high activity

Eigenschaften

IUPAC Name

3-ethyl-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-11-7-6(10-8(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHWGPUYRPSEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.